N'-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide
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Overview
Description
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C8H8F3N3O2S and a molecular weight of 267.228 g/mol . It is characterized by the presence of a trifluoroethanimidoyl group attached to a benzenesulfonohydrazide moiety. This compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide typically involves the reaction of 2,2,2-trifluoroethanimidoyl chloride with benzenesulfonohydrazide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrochloric acid byproduct . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon) depending on the specific reaction . Major products formed from these reactions include sulfone derivatives, reduced hydrazides, and substituted hydrazides .
Scientific Research Applications
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and proteins, leading to inhibition or modulation of their activities . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the target enzyme or protein .
Comparison with Similar Compounds
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
N-(2,2,2-Trifluoroethyl)benzenesulfonamide: This compound also contains a trifluoroethyl group but lacks the hydrazide moiety, resulting in different chemical and biological properties.
N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonamide: Similar to the target compound but with an amide instead of a hydrazide group, leading to variations in reactivity and biological activity.
The uniqueness of N’-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
4454-53-9 |
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Molecular Formula |
C8H8F3N3O2S |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
N'-(benzenesulfonamido)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)7(12)13-14-17(15,16)6-4-2-1-3-5-6/h1-5,14H,(H2,12,13) |
InChI Key |
VYYBGPDFMAIJFS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/C(F)(F)F)\N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(C(F)(F)F)N |
Origin of Product |
United States |
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